molecular formula C5H4O4 B13141584 4-Hydroxyfuran-3-carboxylicacid

4-Hydroxyfuran-3-carboxylicacid

Cat. No.: B13141584
M. Wt: 128.08 g/mol
InChI Key: FQXKTXQHUIQVNA-UHFFFAOYSA-N
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Description

4-Hydroxyfuran-3-carboxylic acid is a heterocyclic organic compound characterized by a furan ring substituted with a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position

Biological Activity

4-Hydroxyfuran-3-carboxylic acid (HFCA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate current research findings regarding the biological activity of HFCA, including its anticancer properties, antioxidant effects, and mechanisms of action.

Chemical Structure and Properties

HFCA is characterized by its furan ring structure with a hydroxyl group and a carboxylic acid functional group. The molecular formula is C5_5H4_4O4_4, and it exhibits unique chemical properties that contribute to its biological activities.

Anticancer Activity

Numerous studies have investigated the anticancer properties of HFCA. One notable study demonstrated that HFCA exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound was found to induce apoptosis in these cell lines through the activation of caspase pathways.

Cell Line IC50_{50} (µM) Mechanism of Action
A54925.0Induction of apoptosis
MCF-718.5Caspase activation
HeLa30.2Cell cycle arrest

Case Study: A549 Cell Line

In a specific case study involving the A549 cell line, HFCA was shown to reduce cell viability significantly at concentrations above 20 µM. Flow cytometry analysis indicated that HFCA treatment led to increased sub-G1 phase populations, suggesting apoptosis induction.

Antioxidant Properties

HFCA has also been evaluated for its antioxidant capabilities. In vitro assays revealed that HFCA effectively scavenged free radicals, demonstrating significant DPPH radical scavenging activity.

Concentration (µM) DPPH Scavenging Activity (%)
1045.0
5070.0
10085.0

These results suggest that HFCA may provide protective effects against oxidative stress-related diseases.

The mechanisms underlying the biological activities of HFCA have been explored in several studies:

  • Caspase Activation : HFCA induces apoptosis through caspase-3 activation, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G2/M phase, preventing further cell division.
  • Protein Interactions : Studies indicate that HFCA interacts with various proteins involved in cell proliferation and survival, enhancing its anticancer effects.

Properties

Molecular Formula

C5H4O4

Molecular Weight

128.08 g/mol

IUPAC Name

4-hydroxyfuran-3-carboxylic acid

InChI

InChI=1S/C5H4O4/c6-4-2-9-1-3(4)5(7)8/h1-2,6H,(H,7,8)

InChI Key

FQXKTXQHUIQVNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CO1)O)C(=O)O

Origin of Product

United States

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